molecular formula C7H8O2 B022219 Guaiacol CAS No. 90-05-1

Guaiacol

Cat. No. B022219
Key on ui cas rn: 90-05-1
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Patent
US05248835

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9]O>>[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[C:3]1([O:4][CH3:9])[C:1](=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The catalyst stratum was heated
CUSTOM
Type
CUSTOM
Details
reached 280° C.
CUSTOM
Type
CUSTOM
Details
evaporated in an evaporator
CUSTOM
Type
CUSTOM
Details
a catalytic dehydration (etherification) reaction of catechol with methyl alcohol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248835

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9]O>>[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[C:3]1([O:4][CH3:9])[C:1](=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The catalyst stratum was heated
CUSTOM
Type
CUSTOM
Details
reached 280° C.
CUSTOM
Type
CUSTOM
Details
evaporated in an evaporator
CUSTOM
Type
CUSTOM
Details
a catalytic dehydration (etherification) reaction of catechol with methyl alcohol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248835

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9]O>>[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[C:3]1([O:4][CH3:9])[C:1](=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The catalyst stratum was heated
CUSTOM
Type
CUSTOM
Details
reached 280° C.
CUSTOM
Type
CUSTOM
Details
evaporated in an evaporator
CUSTOM
Type
CUSTOM
Details
a catalytic dehydration (etherification) reaction of catechol with methyl alcohol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C=1(C(O)=CC=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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